Cas no 19506-41-3 (5-chloropyridine-2-sulfonamide)

5-Chloropyridine-2-sulfonamide is a versatile heterocyclic compound featuring a sulfonamide functional group attached to a chlorinated pyridine ring. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both chlorine and sulfonamide groups enhances its utility in nucleophilic substitution and coupling reactions, enabling the construction of more complex molecules. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory and industrial settings. The compound is particularly valued for its role in medicinal chemistry, where it serves as a key building block for biologically active derivatives, including potential enzyme inhibitors or antimicrobial agents.
5-chloropyridine-2-sulfonamide structure
19506-41-3 structure
Product Name:5-chloropyridine-2-sulfonamide
CAS No:19506-41-3
MF:C5H5ClN2O2S
MW:192.623398542404
CID:123620
PubChem ID:22244571
Update Time:2025-06-08

5-chloropyridine-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinesulfonamide,5-chloro-
    • 2-Pyridinesulfonamide,5-chloro-(8CI,9CI)
    • 5-Chloro-pyridine-2-sulfonic acid amide
    • 5-chloropyridine-2-sulfonamide
    • SCHEMBL2704697
    • AKOS010997143
    • WGGLFVLYPJOVSQ-UHFFFAOYSA-N
    • Z854066742
    • 19506-41-3
    • GS1198
    • EN300-75375
    • CS-0120762
    • 5-chloro-2-pyridinesulfonamide
    • 2-Pyridinesulfonamide, 5-chloro-
    • G57694
    • DB-271124
    • Inchi: 1S/C5H5ClN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10)
    • InChI Key: WGGLFVLYPJOVSQ-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C=C1)S(N)(=O)=O

Computed Properties

  • Exact Mass: 191.976
  • Monoisotopic Mass: 191.976
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.4A^2
  • XLogP3: 0.4

5-chloropyridine-2-sulfonamide Pricemore >>

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Additional information on 5-chloropyridine-2-sulfonamide

Introduction to 5-chloropyridine-2-sulfonamide (CAS No. 19506-41-3)

5-chloropyridine-2-sulfonamide, with the chemical formula C₅H₄ClN₂O₂S, is a heterocyclic sulfonamide derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 19506-41-3, represents a structurally unique molecule that combines the versatility of a pyridine ring with the reactivity of a sulfonamide group. The presence of both chloro and sulfonamide substituents makes it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents.

The sulfonamide functional group is well-known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When incorporated into a pyridine scaffold, as seen in 5-chloropyridine-2-sulfonamide, the compound's potential biological effects are further enhanced due to the electron-withdrawing nature of the chloro group and the hydrogen bonding capabilities of the sulfonamide moiety. These features make it an attractive scaffold for designing molecules that can interact with biological targets in a highly specific manner.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. Studies have shown that 5-chloropyridine-2-sulfonamide exhibits promising interactions with various enzymes and receptors, suggesting its potential utility in treating a range of diseases. For instance, computational studies have indicated that this compound may inhibit enzymes involved in metabolic pathways relevant to diabetes and obesity, making it a candidate for further investigation in metabolic disorders.

In addition to its potential as an enzyme inhibitor, 5-chloropyridine-2-sulfonamide has also been explored as a building block for more complex molecules. Its reactive sites allow for further functionalization, enabling the synthesis of derivatives with tailored properties. This flexibility has been exploited in the development of novel antiviral agents, where modifications to the pyridine ring and sulfonamide group can enhance viral inhibition while minimizing off-target effects.

One particularly exciting area of research involves the use of 5-chloropyridine-2-sulfonamide in the development of targeted therapies for cancer. Preclinical studies have demonstrated that derivatives of this compound can selectively target cancer cells by interacting with overexpressed receptors or enzymes on their surface. The chloro group's ability to participate in hydrophobic interactions and the sulfonamide's capacity for hydrogen bonding allow for strong binding to these targets, potentially leading to more effective treatments with fewer side effects compared to traditional chemotherapeutic agents.

The synthesis of 5-chloropyridine-2-sulfonamide (CAS No. 19506-41-3) typically involves multi-step organic reactions, starting from commercially available pyridine derivatives. The introduction of the chloro substituent at the 5-position is often achieved through electrophilic aromatic substitution reactions, while the sulfonamide group is introduced via nucleophilic substitution or condensation reactions. Advances in synthetic methodologies have made these processes more efficient and scalable, facilitating access to larger quantities of the compound for further research.

Quality control and characterization of 5-chloropyridine-2-sulfonamide are critical steps in ensuring its suitability for pharmaceutical applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its identity and purity. These methods provide detailed information about the compound's structure and composition, ensuring that it meets the stringent requirements for use in drug development.

The pharmacokinetic properties of 5-chloropyridine-2-sulfonamide are also subjects of intense study. Understanding how quickly it is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and minimizing potential toxicity. Preliminary studies suggest that this compound exhibits moderate solubility in water and lipids, which could influence its absorption and distribution within the body. Further research is needed to fully elucidate these properties and to identify any potential pharmacokinetic interactions with other drugs.

In conclusion,5-chloropyridine-2-sulfonamide (CAS No. 19506-41-3) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents targeting various diseases, including metabolic disorders, cancer, and viral infections. As our understanding of molecular interactions continues to grow, compounds like 5-chloropyridine-2-sulfonamide are likely to play an increasingly important role in shaping future treatments.

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